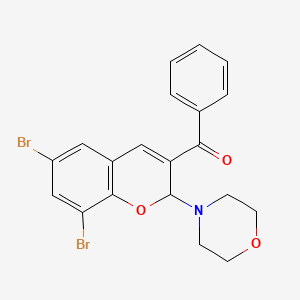
(6,8-Dibromo-2-(4-morpholinyl)-2H-1-benzopyran-3-yl)phenylmethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6,8-Dibromo-2-(4-morpholinyl)-2H-1-benzopyran-3-yl)phenylmethanone is a complex organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound is characterized by the presence of bromine atoms, a morpholine ring, and a benzopyran core, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6,8-Dibromo-2-(4-morpholinyl)-2H-1-benzopyran-3-yl)phenylmethanone typically involves multi-step organic reactions. One common method includes the bromination of a benzopyran derivative, followed by the introduction of a morpholine ring through nucleophilic substitution. The final step involves the addition of a phenylmethanone group to complete the synthesis. Reaction conditions often require the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(6,8-Dibromo-2-(4-morpholinyl)-2H-1-benzopyran-3-yl)phenylmethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the bromine atoms can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various derivatives with different functional groups.
Scientific Research Applications
(6,8-Dibromo-2-(4-morpholinyl)-2H-1-benzopyran-3-yl)phenylmethanone has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (6,8-Dibromo-2-(4-morpholinyl)-2H-1-benzopyran-3-yl)phenylmethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 6,8-Dibromo-2-(4-morpholin-4-yl-phenyl)-quinoline
- 4-Morpholin-4-yl-2-phenyl-quinoline, di-hydrobromide
- 2-(4-Chloro-phenyl)-4-morpholin-4-yl-quinoline
Uniqueness
(6,8-Dibromo-2-(4-morpholinyl)-2H-1-benzopyran-3-yl)phenylmethanone is unique due to its specific combination of bromine atoms, morpholine ring, and benzopyran core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, which can be advantageous for specific scientific studies.
Properties
CAS No. |
122438-09-9 |
|---|---|
Molecular Formula |
C20H17Br2NO3 |
Molecular Weight |
479.2 g/mol |
IUPAC Name |
(6,8-dibromo-2-morpholin-4-yl-2H-chromen-3-yl)-phenylmethanone |
InChI |
InChI=1S/C20H17Br2NO3/c21-15-10-14-11-16(18(24)13-4-2-1-3-5-13)20(23-6-8-25-9-7-23)26-19(14)17(22)12-15/h1-5,10-12,20H,6-9H2 |
InChI Key |
RWDXMWPLZCFGKB-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2C(=CC3=C(O2)C(=CC(=C3)Br)Br)C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















